(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazolone family This compound is characterized by the presence of a thiazolone ring, a bromoaniline group, and a hydroxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the following steps:
Formation of the Thiazolone Ring: The thiazolone ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Bromoaniline Group: The bromoaniline group is introduced via a nucleophilic substitution reaction, where a bromoaniline reacts with the thiazolone intermediate.
Addition of the Hydroxy-Methoxyphenyl Group: The final step involves the condensation of the thiazolone intermediate with a hydroxy-methoxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the bromoaniline group, potentially converting it to an aniline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted thiazolone derivatives.
Scientific Research Applications
(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- 4-Methoxyphenethylamine
- Hydrogen bromide
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
Comparison: (5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to its combination of a thiazolone ring, bromoaniline group, and hydroxy-methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H13BrN2O3S |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
(5E)-2-(2-bromophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13BrN2O3S/c1-23-14-8-10(6-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-2-4-11(12)18/h2-9,21H,1H3,(H,19,20,22)/b15-9+ |
InChI Key |
SXQCFGHYESQTLV-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Br)S2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2)O |
Origin of Product |
United States |
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